molecular formula C8H12N2O2 B1178661 ribosomal subunit protein YmL33 CAS No. 138874-39-2

ribosomal subunit protein YmL33

Katalognummer: B1178661
CAS-Nummer: 138874-39-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ribosomal subunit protein YmL33, also known as MRPL33 (Mitochondrial Ribosomal Protein L33), is a component of the large subunit of the mitochondrial ribosome (mitoribosome) in Saccharomyces cerevisiae (Baker's yeast) . This dedicated translation machinery is responsible for the synthesis of mitochondrial genome-encoded proteins, which include essential transmembrane subunits of the mitochondrial respiratory chain crucial for cellular energy production . The mitoribosomes are attached to the mitochondrial inner membrane, allowing for the cotranslational integration of the newly synthesized proteins directly into the membrane . The primary research value of YmL33 lies in its significant homology to bacterial ribosomal proteins, making it a valuable subject for evolutionary and comparative structural biology. The N-terminal sequence of YmL33 shows significant similarity to ribosomal protein L30 from E. coli and Bacillus stearothermophilus . Studies involving the cloning and analysis of its nuclear gene, MRP-L33 , revealed that it encodes a basic 11 kDa protein and is essential for mitochondrial function in yeast . Disruption of this gene impairs mitochondrial function, underscoring its critical role . Unlike many other mitochondrial proteins, the protein encoded by the MRP-L33 gene appears to lack an N-terminal leader sequence for mitochondrial targeting, which presents an interesting area for research into its import mechanism . Researchers utilize recombinant YmL33 to investigate the intricate process of mitochondrial translation, the assembly of the large ribosomal subunit, and the functional consequences of mitoribosome defects . Given its location in the universal ribosomal protein uL30 family, studies on YmL33 contribute to a broader understanding of how ribosomes can be specialized or heterogeneous, a field with growing implications for health and disease . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

138874-39-2

Molekularformel

C8H12N2O2

Synonyme

ribosomal subunit protein YmL33

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Mitochondrial Homologs

Mammalian MRPL33

  • Size and Structure : Mammalian mitochondrial ribosomal proteins (e.g., MRPL33 in humans) are generally larger than YmL33. For instance, MRPL33 (UniProt: O75394) is part of the 39S mitochondrial ribosomal subunit and contains extended regions absent in yeast YmL33 .
  • Sequence Homology : Weak but significant sequence similarity exists between YmL33 and MRP-L27 (mouse mitochondrial protein), primarily in the N-terminal region of YmL33 and the middle region of MRP-L27 .
  • Functional Context : Both proteins contribute to ribosome stability, but mammalian MRPs exhibit additional domains likely supporting complex regulation in multicellular organisms .

Evolutionary Insights

Yeast mitochondrial ribosomes share closer amino acid composition with eukaryotic cytoplasmic ribosomes than bacterial ones, suggesting YmL33 evolved under distinct eukaryotic constraints despite its prokaryotic origins .

Comparison with Bacterial Homologs

Escherichia coli L30 (EcoL30)

  • Size : EcoL30 is approximately two-thirds the size of YmL33, reflecting a minimalist "core" structure in bacterial ribosomes .
  • Sequence Conservation : Full-length sequence alignment reveals partial homology, with conserved residues critical for ribosomal subunit interactions .
  • Structural Role : EcoL30 stabilizes the 50S subunit’s tertiary structure, whereas YmL33’s mitochondrial role may involve bridging rRNA and protein components .

Comparison with Cytoplasmic Homologs

Human eL33 (RPL35A)

  • Localization : Cytoplasmic eL33 (UniProt: NP_000987.2) is part of the 60S ribosomal subunit, unlike mitochondrial YmL33 .
  • Sequence Divergence: Despite shared nomenclature (L33), eL33 and YmL33 exhibit minimal sequence overlap, reflecting divergent evolutionary paths .
  • Functional Specialization : eL33 participates in cytoplasmic translation, while YmL33 is specialized for mitochondrial mRNA decoding, highlighting compartment-specific adaptation .

Structural and Functional Insights

3D Structural Comparisons

Homologs such as uL4 and uL23 (structurally characterized in bacteria and eukaryotes) suggest conserved roles in rRNA binding and tunnel formation, which may extend to YmL33 .

Conserved Domains

  • YmL33 belongs to the Pfam family PF00471 (ribosomal L33), shared with bacterial bL33 and mitochondrial MRPL33 .
  • Key domains include a βαβ fold for rRNA interaction and flexible loops for subunit assembly .

Nomenclature and Database Challenges

  • Inconsistencies : Conflicting naming systems (e.g., "L33" assigned to unrelated proteins across species) complicate cross-study comparisons .
  • Standardization Efforts: A ribosome-specific nomenclature has been proposed but remains inconsistently adopted in databases like UniProt and PDB .

Data Tables

Table 1: Comparative Overview of YmL33 and Homologs

Protein Species Localization Size (Relative) Key Homology Regions Functional Role References
YmL33 S. cerevisiae Mitochondrial Reference N-terminus (residues 1-49) Mitochondrial translation
MRPL33 Homo sapiens Mitochondrial Larger Middle region 39S subunit stability
EcoL30 E. coli Cytoplasmic 67% of YmL33 Full-length alignment 50S subunit assembly
eL33 Homo sapiens Cytoplasmic Not reported Divergent Cytoplasmic translation

Table 2: Pfam Classification of L33 Family Proteins

Protein Pfam ID Domain Localization Species Range References
YmL33 PF00471 Ribosomal_L33 Mitochondrial Eukaryotes
EcoL30 PF00327 Ribosomal_L30 Cytoplasmic Bacteria
MRPL33 PF00471 Ribosomal_L33 Mitochondrial Mammals

Q & A

Q. What is the structural and functional characterization of YmL33 in Saccharomyces cerevisiae?

YmL33 is a 11 kDa basic protein encoded by the nuclear gene MRP-L33. It lacks an N-terminal leader sequence and is essential for mitochondrial ribosome assembly and function. Structural analysis revealed sequence similarity to E. coli ribosomal protein L30 (N-terminal two-thirds) and yeast cytoplasmic ribosomal protein L16 (C-terminal one-third) . Disruption of MRP-L33 via HIS3 insertion abolishes mitochondrial function, confirming its critical role .

Q. Methodology :

  • Cloning : Oligonucleotide primers designed from N-terminal sequencing were used for PCR amplification and gene cloning .
  • Sequence Analysis : Nucleotide sequencing identified 98 amino acid residues and conserved domains .
  • Gene Disruption : HIS3 insertion and growth assays under non-fermentable carbon sources (e.g., glycerol) validated essentiality .

Q. How was the MRP-L33 gene localized and confirmed as a single-copy gene?

Chromosomal hybridization and restriction enzyme fragment analysis localized MRP-L33 to chromosome XIII in S. cerevisiae. Southern blotting confirmed its single-copy status .

Q. Methodology :

  • Chromosomal Hybridization : Yeast chromosomes were separated via pulsed-field gel electrophoresis and probed with labeled MRP-L33 DNA .
  • Restriction Mapping : EcoRI and HindIII digests of genomic DNA verified gene integrity .

Q. Is YmL33 evolutionarily conserved across species?

Yes. YmL33 shares sequence homology with E. coli L30 and Bacillus stearothermophilus ribosomal proteins, suggesting a conserved role in ribosome structure . Cross-species comparisons using tools like KEGG (KO identifier: K02913) further classify it within the large ribosomal subunit protein family .

Advanced Research Questions

Q. How does YmL33 contribute to ribosome biogenesis and translational regulation?

YmL33 is required for subunit joining and repression of GCN4 translation, a key regulator of amino acid biosynthesis. Depletion of YmL33 disrupts 60S subunit assembly, leading to defective ribosome maturation and impaired translation initiation .

Q. Experimental Design :

  • Genetic Knockouts : Conditional depletion strains (e.g., galactose-inducible promoters) assess ribosome biogenesis defects via sucrose gradient centrifugation .
  • Translational Profiling : Ribosome profiling or polysome analysis quantifies GCN4 mRNA translation efficiency under YmL33-deficient conditions .

Q. What methodologies resolve contradictions in YmL33’s sequence similarity annotations?

Early studies noted partial homology to cytoplasmic L16, but later structural modeling (e.g., cryo-EM) clarified that YmL33’s C-terminal domain adopts a distinct fold optimized for mitochondrial ribosome interactions .

Q. Data Reconciliation :

  • Phylogenetic Analysis : Tools like BLAST and Clustal Omega compare YmL33 sequences across taxa to identify conserved motifs .
  • Structural Overlay : PyMOL or Chimera align YmL33 with L16 and L30 to resolve domain-specific functional divergence .

Q. How can transcriptional regulation of MRP-L33 be analyzed under varying metabolic conditions?

Transcript levels of MRP-L33 are carbon source-dependent, with higher expression in glycerol vs. glucose. Northern blotting and qRT-PCR quantify mRNA levels, while chromatin immunoprecipitation (ChIP) identifies transcription factors binding to its promoter .

Q. Protocol :

  • Growth Conditions : Cultivate yeast in YPD (glucose), YPGE (glycerol/ethanol), or YPGal (galactose) media .
  • qRT-PCR Primers : Design primers spanning intron-exon junctions to avoid genomic DNA amplification .

Q. What computational approaches integrate YmL33 data into therapeutic target discovery?

AI-driven knowledge graphs (e.g., Receptor.AI ’s ecosystem) aggregate YmL33’s protein-protein interactions, ligands, and off-target effects from structured/unstructured data. Machine learning models predict binding pockets and prioritize small molecules for validation .

Q. Workflow :

  • Data Mining : LLMs extract YmL33-related data from PubMed, PDB, and KEGG, stored as a knowledge graph .
  • Virtual Screening : Docking simulations (AutoDock Vina) test ligand affinity against YmL33’s conserved regions .

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